Kuehneromycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kuehneromycin A is a natural product found in Kuehneromyces with data available.

Análisis De Reacciones Químicas

Key Synthetic Pathways

Kuehneromycin A was synthesized via a Horner-Wadsworth-Emmons olefination of aldehyde 31 to form diene 30 , a critical intermediate . This approach highlights the use of iterative cross-coupling strategies and catalytic tin recycling.

Reaction Conditions:

| Step | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Dianion alkylation | n-BuLi, TMEDA, BF₃·Et₂O | 35 | |

| Stille coupling | Pd(0), PMHS, KF(aq) | 47 |

-

Alkyne functionalization : The synthesis of alkyne precursor 7 (4,4-dimethylhex-5-yn-1-ol) involved a dianion alkylation of isopropylacetylene 33 with oxetane, followed by BF₃·Et₂O-mediated ring opening .

-

Tin-catalyzed Stille reactions : A "Sn-F" method using Me₃SnCl, Pd(0), and PMHS/KF enabled efficient vinylation and carbostannylation, critical for constructing the diene backbone .

Enzyme Inhibition

This compound acts as a non-competitive inhibitor of viral reverse transcriptases:

| Target Enzyme | IC₅₀ (µg/mL) | Assay System | Reference |

|---|---|---|---|

| Avian myeloblastosis RT | 75 | Competitive ELISA | |

| HIV-1 RT | 185 | Radiolabeled assay |

-

Mechanistic insights : The compound disrupts RNA-dependent DNA polymerization, likely through binding to allosteric sites .

Functional Group Analysis

-

Hydroxyl groups : IR absorption at 3383 cm⁻¹ confirmed hydroxyl moieties .

-

Olefinic protons : ¹H NMR signals at δ 8.02 indicated conjugated double bonds in intermediates .

Synthetic Efficiency

| Method | Tin Turnovers | Catalyst Loading (mol %) |

|---|---|---|

| "Sn-F" (PMHS/KF) | 15 | 6 |

| Na₂CO₃-based | 10 | 5 |

The "Sn-F" protocol outperformed traditional methods in yield and tin recycling .

Propiedades

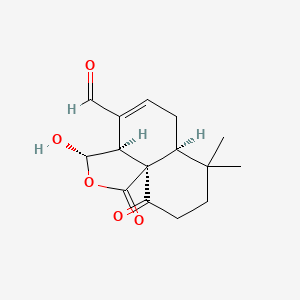

Fórmula molecular |

C15H18O5 |

|---|---|

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

(3S,3aS,6aS,10aR)-3-hydroxy-7,7-dimethyl-1,10-dioxo-3,3a,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C15H18O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9,11-12,18H,4-6H2,1-2H3/t9-,11+,12-,15-/m0/s1 |

Clave InChI |

MJBAYHFPSTXRRG-LIBKGXAOSA-N |

SMILES isomérico |

CC1(CCC(=O)[C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)C |

SMILES canónico |

CC1(CCC(=O)C23C1CC=C(C2C(OC3=O)O)C=O)C |

Sinónimos |

kuehneromycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.